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Introduction
Furafylline, with the chemical name 1,8-dimethyl-3-(2'-furfuryl)methylxanthine, is a

methylxanthine derivative.[1][2] It was initially developed as a potential long-acting therapeutic

agent for asthma, intended as an alternative to theophylline.[3][4] However, its most significant

characteristic, which has defined its use in pharmacological research, is its role as a potent and

highly selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2).[1][2][4]

[5][6] This property makes Furafylline an invaluable tool for in vitro and in vivo studies to

elucidate the role of CYP1A2 in drug metabolism and to probe potential drug-drug interactions.

[7][8] This document provides an in-depth technical overview of the pharmacological profile of

Furafylline, including its mechanism of action, quantitative pharmacological data, and detailed

experimental protocols.

Mechanism of Action: CYP1A2 Inactivation
Furafylline functions as a mechanism-based, or "suicide," inhibitor of CYP1A2.[7][8] This

means the enzyme metabolically activates Furafylline into a reactive intermediate, which then

irreversibly inactivates the enzyme. The process is characterized by its time- and NADPH-

dependency.[7]

The proposed mechanism involves the following key steps:
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Furafylline binds to the active site of CYP1A2.

The enzyme, in a standard catalytic cycle requiring NADPH and O₂, oxidizes the 8-methyl

group of Furafylline.[8][9]

This oxidation generates a highly reactive imidazomethide intermediate.[9][10]

This intermediate then covalently binds to a nucleophilic amino acid residue within the

CYP1A2 active site, forming a stable 1:1 adduct with the protein.[9][10]

The formation of this covalent adduct results in the irreversible inactivation of the enzyme.[8]

[11]
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Quantitative Pharmacological Data
The interaction of Furafylline with CYP1A2 has been characterized by several key quantitative

parameters, establishing its potency and efficiency as an inhibitor.

In Vitro Inhibition and Inactivation Parameters
The potency of Furafylline against human CYP1A2 has been determined in multiple studies,

primarily using human liver microsomes. The reported kinetic constants, while consistently

demonstrating high potency, show some variability across different studies.
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Parameter Value
Enzyme
Source

Comments Reference(s)

IC₅₀ 0.07 µM
Human Liver

Microsomes

Non-competitive

inhibition of

phenacetin O-

deethylase

activity.

[1][2][5][6][12]

Kᵢ (inactivation) 3 µM
Human Liver

Microsomes

Kinetic constant

of inactivation.
[7]

23 µM
Human Liver

Microsomes

Kinetic constant

of inactivation.
[8][11]

k_inact 0.27 min⁻¹
Human Liver

Microsomes

Maximum rate of

inactivation.
[7]

0.87 min⁻¹
Human Liver

Microsomes

Maximum rate of

inactivation.
[8][11]

Partition Ratio ~3 - 6
Human Liver

Microsomes

Number of

metabolic

turnovers per

inactivation

event.

[8][11]

5.0 - 7.6
Expressed

CYP1A2

A low ratio

indicates high

efficiency of

inactivation.

[9]

Isoform Selectivity
A critical feature of Furafylline for research applications is its high selectivity for CYP1A2 over

other major human P450 isoforms.
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CYP Isoform Effect Reference(s)

CYP1A1 No significant inhibition. [1][2][7]

CYP2A6 No significant inhibition. [7]

CYP2B6 No significant inhibition. [7]

CYP2C family Very little to no effect. [1][2][6][7]

CYP2D6 Very little to no effect. [1][2][7]

CYP2E1 No significant inhibition. [7]

CYP3A4/5 Very little to no effect. [5][6][7]

Note: A significant species difference exists; Furafylline inhibits the rat orthologue of CYP1A2

only at concentrations approximately 1000-times higher than those required for the human

enzyme.[1][2]

Pharmacokinetic Profile
Despite its initial development as a long-acting bronchodilator, detailed human pharmacokinetic

data for Furafylline is largely unavailable in the public domain.[3] Its primary utility remains as

a laboratory research tool rather than a clinical therapeutic.

Drug-Drug Interactions
The potent and selective inhibition of CYP1A2 by Furafylline is the mechanistic basis for

significant drug-drug interactions (DDIs). Co-administration of Furafylline with drugs that are

primarily metabolized by CYP1A2 can lead to decreased clearance and elevated plasma

concentrations of those drugs, potentially increasing the risk of toxicity.[3] For example,

Furafylline administration has been shown to inhibit the oxidation of caffeine, a well-known

CYP1A2 substrate.[1][2][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1380167/
https://pubmed.ncbi.nlm.nih.gov/2378786/
https://pubmed.ncbi.nlm.nih.gov/7975717/
https://pubmed.ncbi.nlm.nih.gov/7975717/
https://pubmed.ncbi.nlm.nih.gov/7975717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1380167/
https://pubmed.ncbi.nlm.nih.gov/2378786/
https://www.caymanchem.com/product/9000058/furafylline
https://pubmed.ncbi.nlm.nih.gov/7975717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1380167/
https://pubmed.ncbi.nlm.nih.gov/2378786/
https://pubmed.ncbi.nlm.nih.gov/7975717/
https://pubmed.ncbi.nlm.nih.gov/7975717/
https://www.medchemexpress.com/Furafylline.html
https://www.caymanchem.com/product/9000058/furafylline
https://pubmed.ncbi.nlm.nih.gov/7975717/
https://www.benchchem.com/product/b147604?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1380167/
https://pubmed.ncbi.nlm.nih.gov/2378786/
https://www.benchchem.com/product/b147604?utm_src=pdf-body
https://go.drugbank.com/drugs/DB14029
https://www.benchchem.com/product/b147604?utm_src=pdf-body
https://www.benchchem.com/product/b147604?utm_src=pdf-body
https://go.drugbank.com/drugs/DB14029
https://www.benchchem.com/product/b147604?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1380167/
https://pubmed.ncbi.nlm.nih.gov/2378786/
https://www.usbio.net/biochemicals/450978/Furafylline/data-sheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furafylline

CYP1A2 Enzyme

Inhibits

Inactive Metabolite

Produces

Increased Plasma
Concentration of Victim Drug

Metabolism Blocked

Victim Drug
(CYP1A2 Substrate)

Metabolized by

Potential for
Adverse Effects/Toxicity

Leads to

Click to download full resolution via product page

Experimental Protocols
The following are representative protocols for utilizing Furafylline to study CYP1A2 activity,

synthesized from published methodologies.[1][7][8][14]

Protocol: Determination of IC₅₀ for CYP1A2 Inhibition
Objective: To determine the concentration of Furafylline that causes 50% inhibition of CYP1A2

activity in human liver microsomes.

Materials:

Human Liver Microsomes (HLM)
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Furafylline stock solution (e.g., in DMSO)

Phenacetin (probe substrate)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (for quenching)

Internal standard (for analytical quantification)

HPLC-MS/MS or HPLC-UV system

Methodology:

Prepare Microsomal Mixture: On ice, prepare a reaction mixture containing HLM (e.g., 0.1-

0.2 mg/mL protein) and phenacetin (at a concentration near its Km, e.g., 20-50 µM) in

potassium phosphate buffer.

Prepare Furafylline Dilutions: Perform a serial dilution of the Furafylline stock solution to

create a range of concentrations (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO

only).

Incubation: Add the different concentrations of Furafylline or vehicle to the microsomal

mixture. Allow a brief pre-incubation of 5-10 minutes at 37°C.

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH

regenerating system.

Reaction Time: Incubate for a fixed time (e.g., 10-15 minutes) at 37°C in a shaking water

bath. Ensure the reaction is in the linear range.

Quench Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an

internal standard.

Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the

protein.
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Analysis: Transfer the supernatant to HPLC vials and analyze for the formation of the

metabolite, acetaminophen, using a validated LC-MS/MS method.

Data Analysis: Calculate the percent inhibition for each Furafylline concentration relative to

the vehicle control. Plot percent inhibition versus log[Furafylline] and fit the data to a four-

parameter logistic equation to determine the IC₅₀ value.

Protocol: Characterization of Mechanism-Based
Inhibition (Kᵢ and k_inact_)
Objective: To determine the kinetic parameters of irreversible inactivation of CYP1A2 by

Furafylline.

Methodology: This protocol involves a pre-incubation step to allow for inactivation, followed by

a dilution and a secondary incubation to measure remaining enzyme activity.
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Step 1: Pre-incubation (Inactivation)

Step 2: Activity Measurement

Step 3: Analysis

Prepare HLM + Furafylline
(Multiple Concentrations)

Pre-warm to 37°C

Initiate Inactivation
with NADPH

Incubate at 37°C
(Time Course: 0, 5, 10, 20, 30 min)

Take Aliquot from Pre-incubation

Dilute into Secondary
Reaction Mixture

(containing Probe Substrate + NADPH)

Incubate for short fixed time
(e.g., 5 min)

Quench Reaction

Quantify Metabolite
(LC-MS/MS)

Plot ln(% Activity Remaining)
vs. Pre-incubation Time

Determine k_obs_ from slope

Plot k_obs_ vs. [Furafylline]
to determine Kᵢ and k_inact_
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Conclusion
Furafylline is a well-characterized and indispensable pharmacological tool. Its profile as a

potent, selective, and mechanism-based inhibitor of human CYP1A2 is thoroughly established.

While its clinical development was halted, its properties have rendered it a gold standard for in

vitro phenotyping studies to determine the contribution of CYP1A2 to the metabolism of new

chemical entities. For drug development professionals, understanding the pharmacological

profile of Furafylline is crucial for designing robust drug metabolism studies and for accurately

predicting and interpreting potential drug-drug interactions involving the CYP1A2 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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